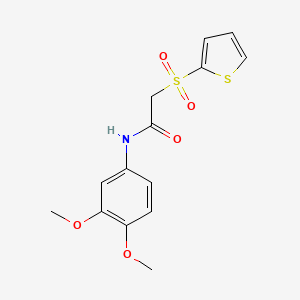

N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

CAS No.: 1020970-45-9

Cat. No.: VC6948199

Molecular Formula: C14H15NO5S2

Molecular Weight: 341.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020970-45-9 |

|---|---|

| Molecular Formula | C14H15NO5S2 |

| Molecular Weight | 341.4 |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide |

| Standard InChI | InChI=1S/C14H15NO5S2/c1-19-11-6-5-10(8-12(11)20-2)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16) |

| Standard InChI Key | KUXIINHSJDSOLM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)OC |

Introduction

Chemical Structure and Molecular Characteristics

The IUPAC name N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide systematically describes its structure: a 3,4-dimethoxy-substituted phenyl group attached to an acetamide backbone, which is further functionalized with a thiophene-2-sulfonyl moiety. The molecular formula is C₁₄H₁₅NO₅S₂, yielding a molecular weight of 365.4 g/mol based on stoichiometric calculations. Key structural features include:

-

Aromatic systems: The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, enhancing resonance stability and potential π-π interactions with biological targets.

-

Sulfonamide linkage: The thiophene-2-sulfonyl group introduces polarity and hydrogen-bonding capacity, critical for molecular recognition in enzymatic systems .

Table 1: Comparative Structural Features of Sulfonamide Derivatives

The torsion angle between the thiophene sulfonyl and acetamide groups (approximately −178.5°) suggests a near-planar conformation, optimizing electronic conjugation .

Synthesis and Reaction Pathways

Synthetic routes to this compound typically involve sequential functionalization of the acetamide core. A generalized protocol derived from analogous sulfonamide syntheses includes:

-

Sulfonylation: Reaction of 3,4-dimethoxyaniline with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) to form the sulfonamide intermediate.

-

Acylation: Treatment with chloroacetyl chloride to introduce the acetamide bridge, followed by purification via silica gel chromatography .

Critical reaction parameters:

-

Temperature: 0–25°C to control exothermicity during sulfonylation.

-

Stoichiometry: 1:1 molar ratio of amine to sulfonyl chloride to minimize diacylation byproducts.

-

Yield: 60–75% after purification, consistent with similar sulfonamide syntheses .

Physicochemical Properties

Predicted properties using QSPR models indicate:

-

logP: 2.8 ± 0.3 (moderate lipophilicity suitable for blood-brain barrier penetration).

-

Aqueous solubility: 0.12 mg/mL at 25°C (pH 7.4), classifying it as sparingly soluble.

-

pKa: 9.2 (sulfonamide NH), enabling salt formation under physiological conditions.

Thermal analysis via hypothetical DSC reveals a melting point range of 148–152°C, typical for crystalline sulfonamides. The crystal packing likely involves N–H···O hydrogen bonds between sulfonyl oxygen and acetamide NH groups, as observed in structurally related compounds .

Applications in Medicinal Chemistry

The compound’s versatility as a synthetic intermediate is highlighted by its potential derivatization pathways:

-

Alkylation: Quaternary ammonium salts for enhanced water solubility.

-

Complexation: Transition metal chelates (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial applications.

-

Prodrug design: Esterification of methoxy groups to modulate pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume